1,4,6-Tri-O-acetyl-2,3-O-carbonyl-a-D-mannopyranose
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Overview
Description
1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose is a biochemical reagent commonly used in glycobiology research. This compound is a derivative of mannose, a simple sugar, and is characterized by its acetyl and carbonyl groups, which make it a valuable tool in the study of carbohydrate chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose typically involves the acetylation of mannose derivatives. The process begins with the protection of hydroxyl groups followed by selective acetylation and carbonylation. Common reagents used in these reactions include acetic anhydride, pyridine, and carbonylating agents .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the compound meets the required standards for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acetyl groups can be replaced using nucleophiles such as amines or alcohols in the presence of catalysts
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields acids, while reduction results in alcohols .
Scientific Research Applications
1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose is widely used in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of complex carbohydrates and glycoconjugates.
Biology: The compound is used to study carbohydrate-protein interactions and glycosylation processes.
Medicine: It is involved in the development of carbohydrate-based vaccines and therapeutics.
Mechanism of Action
The mechanism of action of 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose involves its interaction with specific enzymes and proteins involved in carbohydrate metabolism. The acetyl and carbonyl groups play a crucial role in these interactions, facilitating the formation of stable complexes with target molecules. These interactions are essential for studying the structure and function of carbohydrates in biological systems .
Comparison with Similar Compounds
Similar Compounds
3,4,6-Tri-O-acetyl-β-D-mannopyranose: Another acetylated mannose derivative used in similar research applications.
1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose: A glucose derivative with similar acetyl groups.
2,3,4-Tri-O-acetyl-1-O-methyl-β-D-mannopyranose: A methylated and acetylated mannose derivative
Uniqueness
1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose is unique due to its specific arrangement of acetyl and carbonyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in studying specific carbohydrate-related processes and developing specialized biochemical assays .
Properties
IUPAC Name |
[(3aS,4R,6R,7R,7aS)-4,7-diacetyloxy-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O10/c1-5(14)18-4-8-9(19-6(2)15)10-11(23-13(17)22-10)12(21-8)20-7(3)16/h8-12H,4H2,1-3H3/t8-,9-,10+,11+,12+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYSWHGJPLCVAV-GCHJQGSQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C2C(C(O1)OC(=O)C)OC(=O)O2)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]2[C@@H]([C@H](O1)OC(=O)C)OC(=O)O2)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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